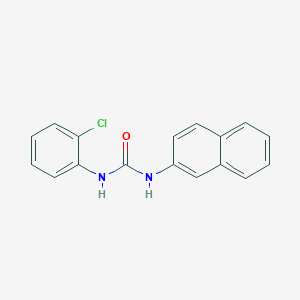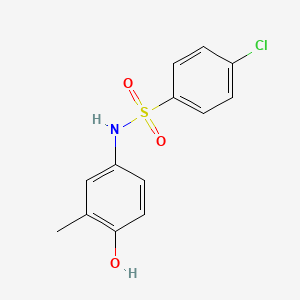
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, also known as PQQ (Pyrroloquinoline quinone), is a redox cofactor that is involved in several biological processes. It was first discovered in bacteria in the late 1970s and later found to be present in higher organisms, including humans. The unique chemical structure of PQQ enables it to participate in various biochemical reactions, making it an essential molecule for many physiological functions.
作用機序
The mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is not fully understood, but it is believed to act as a redox cofactor, participating in several biochemical reactions. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several biochemical and physiological effects, including promoting the growth of new mitochondria, enhancing cognitive function, and reducing inflammation. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has also been shown to improve cardiovascular health and reduce the risk of chronic diseases such as diabetes.
実験室実験の利点と制限
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has several advantages for lab experiments, including its stability and solubility in water. However, 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is relatively expensive, and its synthesis is a complex process, making it challenging to obtain in large quantities.
将来の方向性
Several areas of research are currently being explored regarding 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, including its potential therapeutic applications in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Future studies will also focus on the mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide and its interactions with other molecules in the body. Additionally, researchers will explore the potential of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide as a dietary supplement and its safety profile in humans.
Conclusion:
In conclusion, 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a unique redox cofactor that plays a crucial role in several biological processes. Its potential therapeutic applications make it an essential molecule for many physiological functions. While more research is needed to fully understand the mechanism of action of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide, its antioxidant and mitochondrial-enhancing properties make it a promising candidate for the treatment of several diseases.
合成法
The synthesis of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a complex process that involves several steps. The most common method of synthesizing 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is through the oxidation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 3-aminophenol and subsequent cyclization. This process yields a mixture of 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide and its derivatives, which can be separated and purified using chromatographic techniques.
科学的研究の応用
2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has antioxidant properties and can protect against oxidative stress, which is linked to several diseases, including Alzheimer's and Parkinson's. 2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide has also been shown to enhance mitochondrial function, which is essential for cellular energy production.
特性
IUPAC Name |
2-butyl-1-methyl-3-propylquinolin-4-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTAHEWNEKCZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1-methyl-3-propyl-1H-quinolin-4-ylideneamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)

![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
![2,2'-[1,4-phenylenebis(oxy)]bis(1-phenylethanone)](/img/structure/B5796899.png)


![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)